

Handling moisture-sensitive Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate

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Compound of Interest

Compound Name: Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate

Cat. No.: B178945

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Technical Support Center: Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate

This technical support center provides researchers, scientists, and drug development professionals with essential information for handling and utilizing **Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate** (CAS No: 126910-68-7). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate** is provided below for easy reference.

Property	Value	Source
Molecular Formula	C ₆ H ₄ Cl ₂ O ₄ S ₂	[1]
Molecular Weight	275.11 g/mol	[2]
Appearance	Solid	[3]
Melting Point	50-52 °C	
Boiling Point	398.7 ± 42.0 °C at 760 mmHg	[4]
Storage Temperature	-20°C or 2-8°C, sealed, away from moisture	[2]

Frequently Asked Questions (FAQs)

Q1: How should I properly store **Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate**?

A1: Due to its moisture sensitivity, this compound must be stored in a tightly sealed container in a dry and cool place.[5] Recommended storage temperatures are between 2-8°C[2] or at -20°C. Storing under an inert atmosphere, such as nitrogen, is also recommended to prevent degradation.[5]

Q2: What are the primary hazards associated with this compound?

A2: **Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate** is corrosive and can cause severe skin burns and eye damage. It is harmful if swallowed and may cause respiratory irritation.[6] Always handle this chemical in a well-ventilated area or a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]

Q3: What are the common reactions this compound undergoes?

A3: The chlorosulfonyl group is highly reactive towards nucleophiles.[1] This makes the compound a valuable intermediate for synthesizing sulfonamides (by reacting with primary or secondary amines) and sulfonate esters (by reacting with alcohols).[1][7]

Q4: My compound has turned into a dark, tar-like substance. What could be the cause?

A4: The formation of dark-colored byproducts often indicates decomposition or oxidative side reactions, which can be initiated by impurities or exposure to air and moisture.^[8] Ensure you are using pure starting materials and solvents and that your reaction is running under an inert atmosphere (e.g., nitrogen or argon).^[8]

Q5: Can I hydrolyze the methyl ester group?

A5: Yes, the methyl ester can be hydrolyzed to the corresponding carboxylic acid. This is typically achieved by reacting the compound with a base like lithium hydroxide (LiOH) in a mixture of solvents such as THF and methanol at room temperature.^[9]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving **Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate**.

Issue 1: Low or No Yield in Sulfonamide Synthesis

- Possible Cause 1: Inactive Reagent. The chlorosulfonyl group is highly susceptible to hydrolysis. Your starting material may have degraded due to improper storage or handling.
 - Solution: Use a fresh bottle of the reagent or one that has been properly stored under inert gas. It is advisable to test the reactivity of a small batch before proceeding with a large-scale reaction.
- Possible Cause 2: Inappropriate Reaction Conditions. The reaction of sulfonyl chlorides with amines can be sensitive to temperature and the rate of addition.
 - Solution: Try slowly adding the sulfonyl chloride to the amine solution to avoid localized high concentrations.^[8] Running the reaction at a lower temperature may also help to minimize side reactions.^[8]
- Possible Cause 3: Steric Hindrance. If you are using a sterically hindered amine, the reaction may be sluggish.

- Solution: Consider using a less hindered amine if the experimental design allows. Alternatively, you may need to use a stronger base or higher temperatures, but this should be done with caution to avoid decomposition.

Issue 2: Formation of Multiple Products

- Possible Cause 1: Polysubstitution. Primary amines can sometimes undergo di-sulfonylation.
[8]
 - Solution: Use a 1:1 molar ratio of the amine to the sulfonyl chloride to minimize this side reaction.[8]
- Possible Cause 2: Side Reactions with the Thiophene Ring. The electron-withdrawing nature of the chloro and chlorosulfonyl groups can activate the thiophene ring to nucleophilic attack under certain conditions.[1]
 - Solution: Carefully control the reaction conditions, particularly the temperature and choice of base. Using a non-nucleophilic base can help to prevent unwanted side reactions with the thiophene ring.

Experimental Protocols

Synthesis of a Sulfonamide Derivative

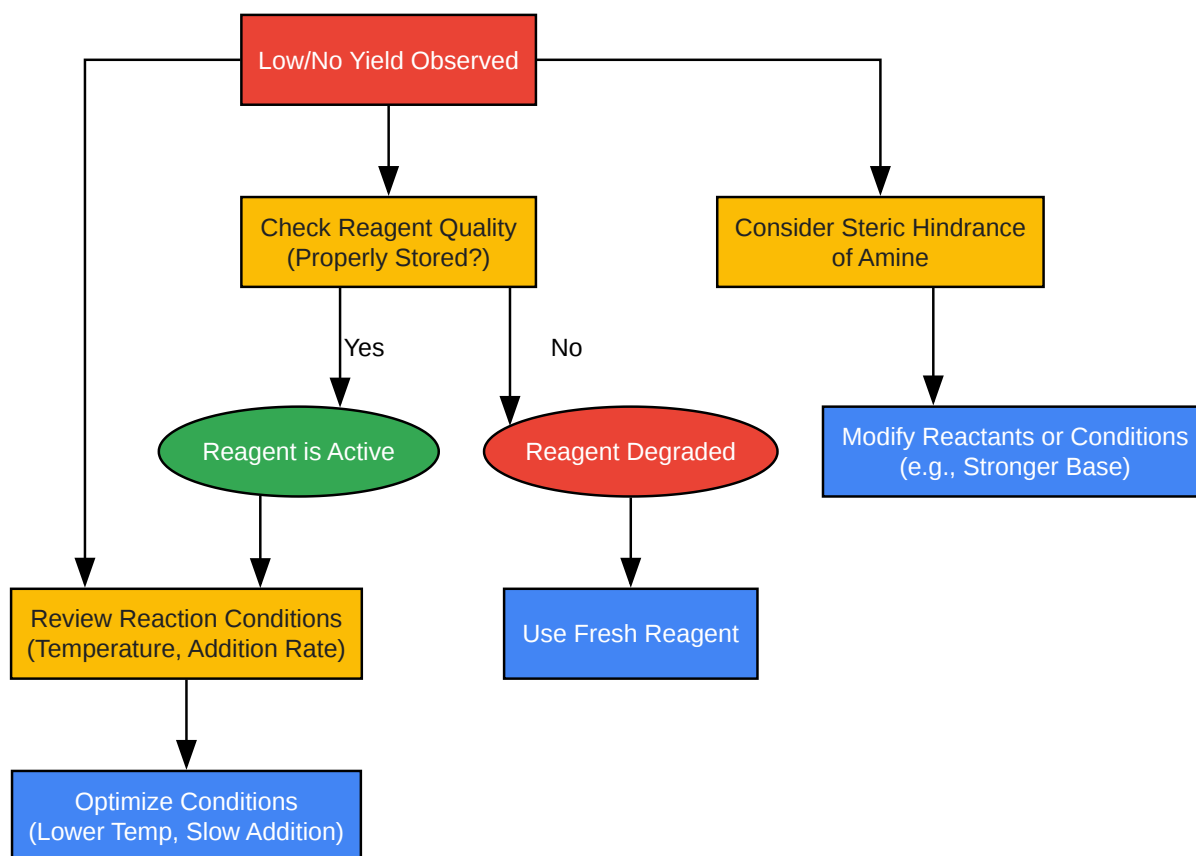
This protocol is adapted from a literature procedure for the reaction of **Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate** with an amine.[9]

- Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as pyridine (5.0 equivalents) in an anhydrous solvent like dichloromethane (CH_2Cl_2).
- Reagent Addition: In a separate flask, dissolve **Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate** (2.0 equivalents) in anhydrous dichloromethane.
- Reaction: Slowly add the solution of the sulfonyl chloride to the amine solution. The reaction can be conducted in a microwave reactor at 80°C for 30 minutes for accelerated results.[9]

- **Workup:** After the reaction is complete (monitored by TLC or LC-MS), pour the reaction mixture into a saturated aqueous solution of copper sulfate (CuSO_4) and extract with ethyl acetate.
- **Purification:** Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate (MgSO_4). After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.[9]

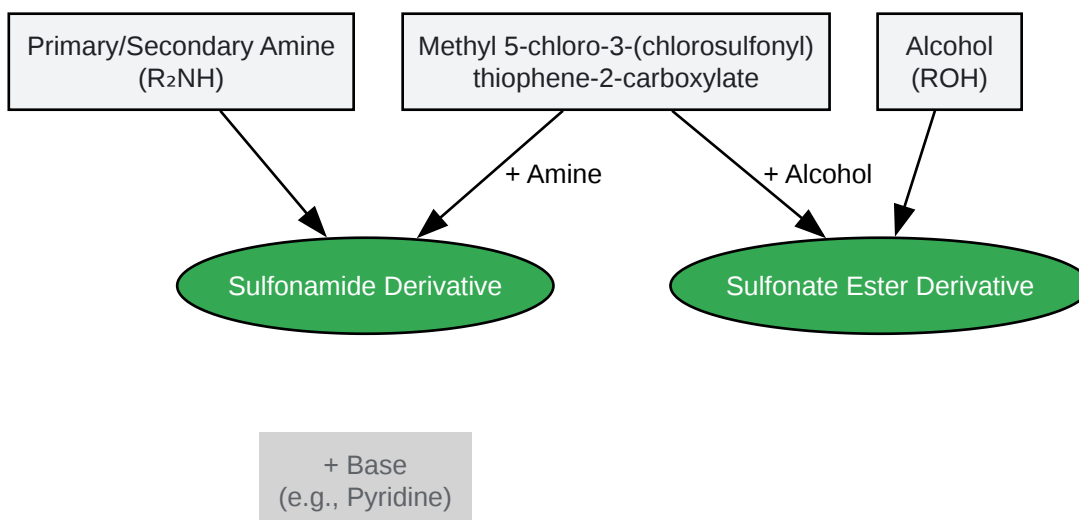
Visualizations

Below are diagrams illustrating key workflows and reaction pathways.



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Caption: Troubleshooting workflow for low reaction yield.



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Caption: General reaction pathways.

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